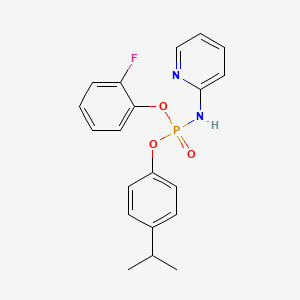
2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE is a complex organic compound with the molecular formula C20H20FN2O3P This compound features a pyridine ring substituted with a phosphoryl group, which is further connected to two phenoxy groups, one of which is fluorinated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.
Introduction of the Phosphoryl Group: The phosphoryl group is introduced using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of Phenoxy Groups: The phenoxy groups are attached via nucleophilic substitution reactions, where phenol derivatives react with the phosphorylated pyridine intermediate.
Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and pyridine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of corresponding phenolic and pyridine N-oxide derivatives.
Reduction: Formation of reduced amine and alcohol derivatives.
Substitution: Formation of substituted phenoxy and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The phenoxy groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Chlorophenoxy)[4-(Propan-2-yl)phenoxy]phosphoryl]pyridin-2-amine
- N-[(2-Bromophenoxy)[4-(Propan-2-yl)phenoxy]phosphoryl]pyridin-2-amine
- N-[(2-Methylphenoxy)[4-(Propan-2-yl)phenoxy]phosphoryl]pyridin-2-amine
Uniqueness
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its metabolic stability and binding affinity to biological targets. This makes it a valuable compound for drug development and other advanced applications.
Eigenschaften
Molekularformel |
C20H20FN2O3P |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-[(2-fluorophenoxy)-(4-propan-2-ylphenoxy)phosphoryl]pyridin-2-amine |
InChI |
InChI=1S/C20H20FN2O3P/c1-15(2)16-10-12-17(13-11-16)25-27(24,23-20-9-5-6-14-22-20)26-19-8-4-3-7-18(19)21/h3-15H,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
JDWPDKUFCFECHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11696740.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11696752.png)
![2-chloro-5-[(4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11696755.png)

![2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11696768.png)
![4,5-bis(4-methoxyphenyl)-2-{[(E)-(3-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11696771.png)
![5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11696777.png)
![(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11696784.png)
![4-[(2E)-2-benzylidenehydrazino]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11696788.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696789.png)
![N-(2-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11696795.png)
![Ethyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11696796.png)
